Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1

Description

Properties

IUPAC Name |

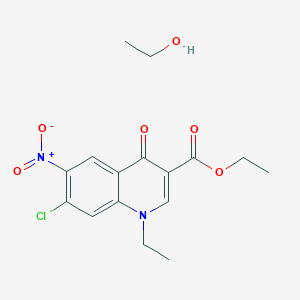

ethanol;ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O5.C2H6O/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16;1-2-3/h5-7H,3-4H2,1-2H3;3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTVQGGLJAAKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC.CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Chloroethane

A patented industrially relevant method involves the ethylation of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate in the presence of chloroethane gas under pressure with an acid-binding agent (e.g., sodium hydroxide or potassium hydroxide) in N,N-dimethylformamide (DMF) as solvent. The reaction proceeds under mild conditions (100–120 °C, 5–10 hours) in an autoclave with controlled pressure (0.1–0.5 MPa) of chloroethane, followed by work-up involving pH adjustment and dehydration to yield the ethylated product with high yield (~97.3%) and purity.

| Step | Reagents/Conditions | Details |

|---|---|---|

| Solvent | N,N-dimethylformamide (DMF) | 1/3 to 2/3 reactor volume |

| Base | Sodium hydroxide or potassium hydroxide | Molar ratio 1–1.1:1 to substrate |

| Alkylating agent | Chloroethane gas | Pressure 0.1–0.5 MPa |

| Temperature | 100–120 °C | Reaction time 5–10 h |

| Work-up | pH adjusted to 7–8 with acetic acid | Cooling and dehydration steps |

| Yield | 97.3% | Melting point 140–142 °C |

This method is noted for its environmental friendliness, mild conditions, and suitability for industrial-scale production.

Cyclization and Esterification via Acrylate Intermediate

Another approach involves the reaction of acrylate intermediates with ethylamine in mixed solvents (diethyl ether and ethanol) at room temperature, followed by cyclization in dry DMF with potassium carbonate. Subsequent hydrolysis and amine substitution steps lead to quinolone derivatives, which can be reduced catalytically (e.g., using RANEY® nickel under hydrogen) to obtain the nitro-substituted target compound.

| Step | Reagents/Conditions | Details |

|---|---|---|

| Intermediate | Acrylate derivative | Starting material |

| Amination | Ethylamine in Et2O/EtOH mixture | Room temperature, 15 min |

| Cyclization | K2CO3 in dry DMF | 100 °C, 1 h |

| Hydrolysis | 6 N HCl in EtOH reflux | 1 h |

| Amine substitution | Tetrahydroisoquinoline or other amines | Dry DMF, Et3N base |

| Reduction | H2, RANEY® Ni catalyst in DMF | Nitro group reduction |

| Yield | Variable, optimized for target derivatives | Specific yields not always reported |

This multi-step method is useful for introducing various C-7 substituents and fine-tuning the pharmacological properties of quinolone derivatives.

Nucleophilic Substitution Using 1-Ethyl Group

A related synthetic variant involves nucleophilic substitution of the 7-chloro position with ethyl groups using alkyl halides (e.g., chloroethane) under basic conditions in polar aprotic solvents like DMF. The reaction is often conducted with acid-binding agents such as triethylamine or alkali hydroxides to neutralize generated acids.

| Reaction Variant | Solvent | Base/Acid Binding Agent | Temperature | Pressure | Notes |

|---|---|---|---|---|---|

| Ethylation via chloroethane | DMF | Sodium hydroxide or KOH | 100–120 °C | 0.1–0.5 MPa | Industrial scale, high yield |

| Amination with ethylamine | Et2O/EtOH | None or mild base | Room temp | Atmospheric | Precursor formation |

The reaction temperatures range broadly from 20 °C up to 180 °C depending on the variant, with pressures from atmospheric to 10 bars or more for gaseous reagents. The reaction times vary from minutes to several hours depending on the step.

Research Findings and Yield Data

The chloroethane alkylation method yields the ethylated quinolone ester in yields exceeding 97%, with melting points consistent with high purity (140–142 °C).

Hydrolysis and reduction steps in the multi-stage synthesis yield nitro-substituted quinolones with yields typically ranging from 80% to 95%, depending on the specific substituents and conditions.

Use of potassium carbonate as a base in DMF at 100 °C for 1 hour effectively promotes cyclization and substitution reactions with yields around 90% reported for related quinolone intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Industrial Applicability |

|---|---|---|---|---|

| Chloroethane alkylation | DMF, NaOH/KOH, 100–120 °C, 0.1–0.5 MPa | 97.3 | Mild, environmentally friendly, high yield | Yes |

| Acrylate intermediate cyclization | Ethylamine, K2CO3, DMF, HCl hydrolysis | 80–90 | Versatile for substituent variation | Research scale |

| Nucleophilic substitution with amines | DMF, Et3N, 20–180 °C, variable pressure | 85–95 | Broad scope, adaptable conditions | Yes |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1 serves as a crucial building block in organic synthesis. It is utilized to develop more complex molecules, facilitating advancements in chemical research.

2. Biology:

This compound has been studied extensively for its biological activities, particularly:

-

Antimicrobial Properties: It exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibiting bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 Candida albicans 128

3. Medicine:

Research has indicated potential therapeutic applications in developing new antibiotics and antifungal agents. The compound's low toxicity in mammalian cells at therapeutic concentrations makes it a candidate for further drug development.

4. Industry:

In industrial settings, this compound is used to create new materials and chemical processes. Its unique properties allow for modifications that enhance the performance of various industrial applications.

Case Studies

Case Study 1: Antibacterial Activity

A study published in MDPI explored the antibacterial efficacy of this compound against multidrug-resistant strains. The research highlighted its effectiveness with MIC values ranging from 16 to 64 µg/mL against clinical isolates of E. coli and MRSA, suggesting its potential as a new therapeutic agent .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of this compound against Candida species. Results showed significant inhibition at concentrations as low as 128 µg/mL, indicating its potential use in treating fungal infections resistant to conventional therapies .

Toxicological Profile

Preliminary cytotoxicity assays have demonstrated that this compound exhibits low toxicity levels in mammalian cell lines at therapeutic concentrations, making it a promising candidate for further research in antimicrobial development .

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, leading to antimicrobial and anticancer activities. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit significant variability in biological and physical properties due to substituent modifications. Below is a detailed comparison of Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid with analogous compounds:

Table 1: Structural and Physical Comparison of 4-Oxoquinoline Derivatives

Key Observations:

Substituent Effects on Molecular Weight: The cyclopropyl analog (C₁₅H₁₂ClFN₂O₅) has a higher molecular weight (354.72 g/mol) due to the addition of fluorine and a cyclopropyl group . Replacement of the ethyl group with a 4-fluorophenyl (C₁₆H₉ClF₂NO₃) increases aromaticity but reduces steric bulk compared to cyclopropyl .

Positional Isomerism: The nitro group in the target compound is at position 6, whereas in the cyclopropyl derivative (C₁₅H₁₂ClFN₂O₅), it shifts to position 8.

Crystallographic Differences: The cyclopropyl derivative crystallizes in a triclinic P1 system with distinct unit cell parameters (a=8.23 Å, b=9.15 Å, c=10.74 Å). Its packing is stabilized by C–H···O and C–H···Cl interactions, which are less pronounced in the ethyl-nitro analog due to steric hindrance from the ethyl group .

Electron-Withdrawing Groups: The nitro group (NO₂) at position 6 in the target compound is a stronger electron-withdrawing group than the fluorine atom in analogs like C₁₅H₁₂ClFN₂O₅. This affects reactivity in substitution reactions and π-π stacking interactions .

Research Findings and Methodological Insights

- Crystallography : Structural data for the cyclopropyl derivative (C₁₅H₁₂ClFN₂O₅) were obtained using SHELX software, a standard tool for small-molecule refinement . The program’s robustness in handling intermolecular interactions (e.g., C–H···O and C–H···Cl) underscores its utility in analyzing substituent effects on crystal packing .

- Synthetic Flexibility: The quinoline core allows for diverse substitutions, as seen in derivatives like 7f (), which incorporates acetamido and sulfonamido groups. However, such modifications lie outside the scope of direct structural analogs .

Biological Activity

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as compound 1) is a derivative of quinolone with promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The presence of the chloro and nitro substituents on the aromatic ring enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1, particularly against ovarian cancer cell lines. In vitro assays demonstrated that it exhibits significant antiproliferative effects on SKOV-3 cells, with a GI50 (growth inhibition concentration) value indicating its potency. Comparative studies showed that compound 1 was more effective than enoxacin, a known anticancer agent, suggesting its potential as a broad-spectrum anti-cancer agent .

Table 1: Antiproliferative Activity Against Ovarian Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | SKOV-3 | 15.99 |

| Enoxacin | SKOV-3 | 33.93 |

| Compound A | OVCA433 | 20.00 |

| Compound B | A2780 | 25.00 |

The mechanism by which compound 1 exerts its anticancer effects appears to be independent of topoisomerase inhibition, which is a common pathway for many quinolone derivatives. Instead, it may modulate microRNA processing, enhancing the expression of tumor-suppressive miRNAs . This unique mechanism opens avenues for further research into its role in cancer therapy.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Table 2: Antibacterial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 10 |

| Mycobacterium tuberculosis | 5 |

Case Studies and Research Findings

Several case studies have been documented regarding the use of this compound in both laboratory settings and clinical trials:

- Study on Ovarian Cancer : A study conducted on SKOV-3 cells revealed that compound 1 significantly inhibited cell proliferation compared to control groups. The research team noted the compound's ability to induce apoptosis in cancer cells without affecting normal cell lines .

- Antibacterial Testing : In a series of experiments evaluating its antibacterial properties, this compound was tested against various bacterial strains. It showed promising results against resistant strains of Staphylococcus aureus, indicating its potential utility in treating infections caused by antibiotic-resistant bacteria .

Q & A

Q. How can molecular docking studies be optimized to predict this compound’s biological interactions?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers using software like Open Babel, accounting for tautomeric states.

- Target Selection : Use homology modeling if crystal structures of target proteins (e.g., DNA gyrase) are unavailable.

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays. Cross-check with molecular dynamics simulations to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.